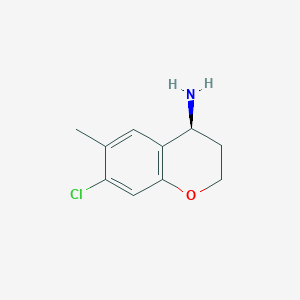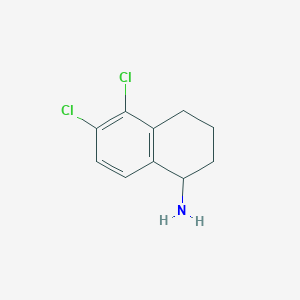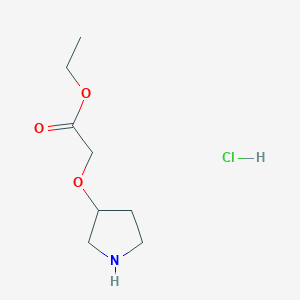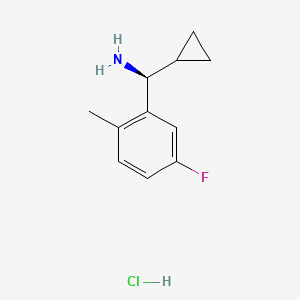
4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl ring substituted with formyl and methoxy groups. The acetate group further modifies the phenyl ring, making this compound a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate typically involves the reaction of 4-formyl-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The reaction mixture is usually heated to facilitate the formation of the dioxaborolane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: 4-Carboxy-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate.
Reduction: 4-Hydroxymethyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Applications De Recherche Scientifique
4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of fluorescent probes for detecting biological molecules such as sugars and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable boronic ester bonds.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate involves the formation of boronic ester bonds with diols and other nucleophiles. This interaction is facilitated by the electron-deficient nature of the boron atom, which makes it susceptible to nucleophilic attack. The compound can also participate in various catalytic cycles, particularly in cross-coupling reactions, where it acts as a boron source .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a phenyl ring.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the formyl and methoxy groups, making it less versatile in certain reactions.
Uniqueness
4-Formyl-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl acetate is unique due to the presence of multiple functional groups that allow for a wide range of chemical transformations. Its ability to form stable boronic ester bonds makes it particularly valuable in organic synthesis and material science .
Propriétés
Formule moléculaire |
C16H21BO6 |
|---|---|
Poids moléculaire |
320.1 g/mol |
Nom IUPAC |
[4-formyl-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate |
InChI |
InChI=1S/C16H21BO6/c1-10(19)21-14-8-12(11(9-18)7-13(14)20-6)17-22-15(2,3)16(4,5)23-17/h7-9H,1-6H3 |
Clé InChI |
VSDIFMHQXZYEMV-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13043329.png)


![(S)-1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B13043343.png)



